5-(1-(Ethylsulfonyl)piperidin-3-yl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[1-(Ethylsulfonyl)piperidin-3-yl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with the molecular formula C14H24N4O3S2 and a molecular weight of 360.5 g/mol . This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology .
Scientific Research Applications
5-[1-(Ethylsulfonyl)piperidin-3-yl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving sulfur-containing compounds.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific properties.
Preparation Methods
The synthesis of 5-(1-(Ethylsulfonyl)piperidin-3-yl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol involves multiple stepsThe triazole ring is then formed, and the tetrahydrofuran-2-ylmethyl group is added in the final steps . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 5-(1-(Ethylsulfonyl)piperidin-3-yl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other similar compounds, 5-(1-(Ethylsulfonyl)piperidin-3-yl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups. Similar compounds include:
- 5-[1-(Methylsulfonyl)piperidin-3-yl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
- 5-[1-(Propylsulfonyl)piperidin-3-yl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
These compounds share similar structures but differ in the length and nature of the sulfonyl group, which can affect their chemical properties and applications.
Properties
IUPAC Name |
3-(1-ethylsulfonylpiperidin-3-yl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3S2/c1-2-23(19,20)17-7-3-5-11(9-17)13-15-16-14(22)18(13)10-12-6-4-8-21-12/h11-12H,2-10H2,1H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBISCBOHEUHMAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C2=NNC(=S)N2CC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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